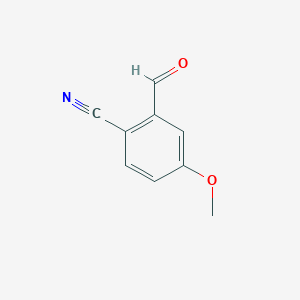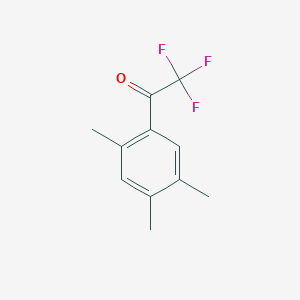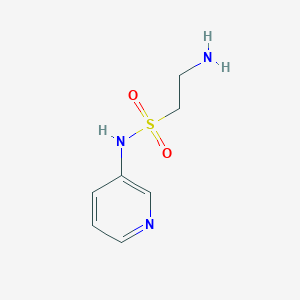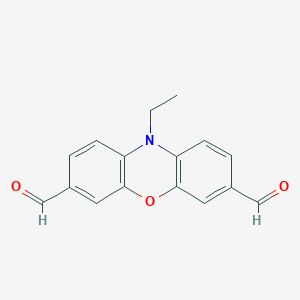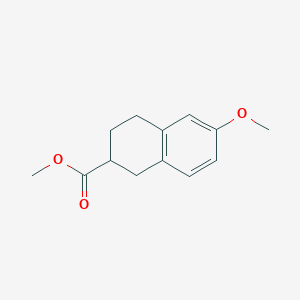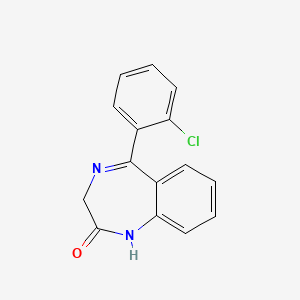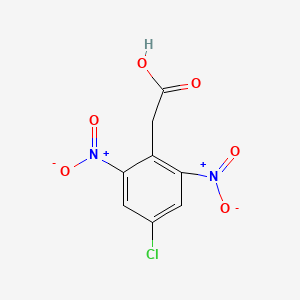![molecular formula C11H16O8 B3394539 Dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate CAS No. 3058-09-1](/img/structure/B3394539.png)
Dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate
Overview
Description
Dimethyl 2,4,8,10-tetraoxaspiro[55]undecane-3,9-dicarboxylate is a complex organic compound known for its unique spiro structure, which consists of two cyclic acetals connected by a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate can be synthesized through a multi-step process involving the reaction of pentaerythritol with formaldehyde to form the intermediate 2,4,8,10-tetraoxaspiro[5.5]undecane. This intermediate is then esterified with dimethyl oxalate under acidic conditions to yield the final product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate has several applications in scientific research:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of biodegradable polymers.
Pharmaceuticals: Investigated for its potential as a drug delivery vehicle due to its ability to form stable complexes with various drugs.
Material Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate involves its ability to form stable complexes with other molecules. The spiro structure provides rigidity, while the ester groups facilitate interactions with various molecular targets. This compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Known for its use in the synthesis of polyorthoesters.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Utilized as a crosslinking agent in polymer chemistry.
Uniqueness
Dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate is unique due to its dual ester groups, which enhance its reactivity and versatility in various chemical reactions. Its spiro structure also imparts rigidity, making it suitable for applications requiring stable and robust materials .
Properties
IUPAC Name |
dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-14-7(12)9-16-3-11(4-17-9)5-18-10(19-6-11)8(13)15-2/h9-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTIIRWSQVXMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1OCC2(CO1)COC(OC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286788 | |
| Record name | dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3058-09-1 | |
| Record name | NSC47618 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylphenyl)ethynyl]aniline](/img/structure/B3394461.png)
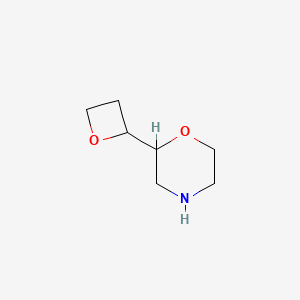
![N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B3394466.png)

![8,8'-Bi-1,4-dioxaspiro[4.5]decane](/img/structure/B3394487.png)
